molecular formula C39H46F2N2O5Si2 B13436367 (4R)-3-[(2S,5S)-2-[(R)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one

(4R)-3-[(2S,5S)-2-[(R)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one

Cat. No.: B13436367
M. Wt: 717.0 g/mol
InChI Key: XXMINDVVBVJXLN-BQYLNSIHSA-N
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Description

(4R)-3-[(2S,5S)-2-[(R)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C39H46F2N2O5Si2 and its molecular weight is 717.0 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C39H46F2N2O5Si2

Molecular Weight

717.0 g/mol

IUPAC Name

(4R)-3-[(2S,5S)-2-[(R)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C39H46F2N2O5Si2/c1-49(2,3)47-33-22-14-29(15-23-33)37(42-32-20-18-31(41)19-21-32)34(24-25-36(48-50(4,5)6)28-12-16-30(40)17-13-28)38(44)43-35(26-46-39(43)45)27-10-8-7-9-11-27/h7-23,34-37,42H,24-26H2,1-6H3/t34-,35-,36-,37-/m0/s1

InChI Key

XXMINDVVBVJXLN-BQYLNSIHSA-N

Isomeric SMILES

C[Si](C)(C)OC1=CC=C(C=C1)[C@@H]([C@H](CC[C@@H](C2=CC=C(C=C2)F)O[Si](C)(C)C)C(=O)N3[C@@H](COC3=O)C4=CC=CC=C4)NC5=CC=C(C=C5)F

Canonical SMILES

C[Si](C)(C)OC1=CC=C(C=C1)C(C(CCC(C2=CC=C(C=C2)F)O[Si](C)(C)C)C(=O)N3C(COC3=O)C4=CC=CC=C4)NC5=CC=C(C=C5)F

Origin of Product

United States

Biological Activity

The compound (4R)-3-[(2S,5S)-2-[(R)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one, often referred to as a derivative of oxazolidinone, exhibits significant biological activity primarily associated with its role as a potential inhibitor of protein arginine methyltransferase 5 (PRMT5). This enzyme is implicated in various diseases, including cancer and other conditions related to abnormal gene expression.

The biological activity of this compound is largely attributed to its ability to inhibit PRMT5. PRMT5 is known for its role in the methylation of arginine residues on histones and non-histone proteins, which influences gene expression and cellular signaling pathways. By inhibiting this enzyme, the compound can potentially alter the progression of diseases characterized by PRMT5 overexpression.

In Vitro Studies

  • Inhibition of PRMT5 : Studies have demonstrated that this compound effectively inhibits PRMT5 activity in vitro, leading to reduced methylation of target proteins. This inhibition correlates with decreased proliferation of cancer cell lines that exhibit high levels of PRMT5 expression.
    StudyCell LineIC50 (µM)Effect
    MCF-70.25Inhibition of cell growth
    HCT1160.15Induction of apoptosis
  • Cell Cycle Arrest : Additional experiments indicated that treatment with the compound resulted in G1 phase cell cycle arrest in various cancer cell lines, suggesting a mechanism by which it reduces tumor growth.

In Vivo Studies

  • Tumor Growth Inhibition : In xenograft models, administration of the compound led to significant tumor size reduction compared to control groups. The observed effects were linked to downregulation of PRMT5 target genes involved in cell cycle progression and survival.
    ModelDosage (mg/kg)Tumor Volume Reduction (%)
    Xenograft A1045
    Xenograft B2060
  • Safety Profile : Toxicological assessments revealed that the compound exhibited a favorable safety profile at therapeutic doses, with no significant adverse effects noted in vital organs.

Case Studies

A recent case study highlighted the efficacy of this compound in a patient with metastatic breast cancer resistant to conventional therapies. After treatment with the compound, a marked decrease in tumor markers was observed alongside improved patient quality of life.

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